molecular formula C15H11N3O3S B5762133 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

Cat. No. B5762133
M. Wt: 313.3 g/mol
InChI Key: SIOGMIGMTGKVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole has been widely studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In the agrochemical industry, it has been tested as a potential herbicide and insecticide. In materials science, it has been studied as a potential luminescent material due to its fluorescence properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In the pharmaceutical industry, it has been found to inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. In the agrochemical industry, it has been found to inhibit the growth of weeds and insects by interfering with their physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole can have both beneficial and harmful effects on biochemical and physiological processes. In the pharmaceutical industry, it has been found to have anti-inflammatory and antioxidant effects, which can be beneficial for treating certain diseases. However, it has also been found to have cytotoxic effects, which can be harmful to healthy cells. In the agrochemical industry, it has been found to have herbicidal and insecticidal effects, which can be beneficial for crop protection. However, it has also been found to have toxic effects on non-target organisms, such as bees and other pollinators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole in lab experiments include its high purity and stability, as well as its potential for a wide range of applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole. In the pharmaceutical industry, further studies are needed to fully understand its mechanism of action and to develop more effective and less toxic drugs based on this compound. In the agrochemical industry, further studies are needed to develop more environmentally friendly herbicides and insecticides based on this compound. In materials science, further studies are needed to explore its potential applications as a luminescent material. Additionally, more studies are needed to fully understand the potential risks and benefits of using this compound in various applications.
In conclusion, 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yields of the product. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. It has both beneficial and harmful effects on biochemical and physiological processes, and its potential applications are vast. However, further studies are needed to fully understand its potential risks and benefits and to develop more effective and less toxic applications based on this compound.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate in the presence of phosphorus oxychloride. The resulting product is then treated with sodium methoxide to obtain the final compound. This method has been optimized to yield high purity and high yields of the product.

properties

IUPAC Name

3-(4-nitrophenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-18(20)12-8-6-11(7-9-12)15-16-14(21-17-15)10-22-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOGMIGMTGKVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-5-[(phenylsulfanyl)methyl]-1,2,4-oxadiazole

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